molecular formula C22H18N2O2 B2942243 N-benzhydryl-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941881-13-6

N-benzhydryl-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B2942243
CAS No.: 941881-13-6
M. Wt: 342.398
InChI Key: RVVIDUCIIKKDNS-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furopyridine oxides, while substitution reactions can introduce various functional groups onto the furopyridine ring .

Mechanism of Action

The mechanism of action of N-benzhydryl-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The furopyridine scaffold allows it to bind to various enzymes and receptors, potentially inhibiting their activity . This interaction can disrupt cellular processes, leading to its observed bioactivity .

Biological Activity

N-benzhydryl-5-methylfuro[3,2-b]pyridine-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and biological evaluations based on diverse research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the reaction of appropriate precursors. The compound features a furo-pyridine core that contributes to its biological properties. Structural modifications at the benzhydryl and carboxamide positions can significantly influence its activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyridine derivatives, including this compound. For example, compounds with similar structures have shown significant activity against viruses such as H5N1 and SARS-CoV-2. A study reported that derivatives containing fluorine atoms exhibited better antiviral activity, suggesting that halogenation might enhance efficacy against viral targets .

CompoundVirus TargetIC50 (µM)% Inhibition
8hH5N10.593%
8hSARS-CoV-23.669-

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Pyrrolo-pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, a related compound showed moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells .

Cell LineCytotoxicity (IC50 µM)
Ovarian CancerModerate
Breast CancerLimited
Cardiac CellsMinimal

Enzyme Inhibition

The biological activity of this compound may also involve enzyme inhibition mechanisms. Studies on related compounds have indicated potential inhibitory effects on phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways .

Structure-Activity Relationships (SAR)

The SAR studies conducted on similar compounds suggest that modifications to the furo-pyridine structure can enhance biological activity. For example, substituents at specific positions of the pyridine ring have been shown to influence potency and selectivity against various biological targets .

Case Studies

  • Antiviral Activity : A case study involving the evaluation of a series of pyridine derivatives against SARS-CoV-2 demonstrated that structural modifications could lead to significant antiviral effects, with some compounds achieving IC50 values in the low micromolar range .
  • Anticancer Studies : Another investigation assessed the cytotoxic effects of pyrrolo-pyridine derivatives on cancer cell lines, revealing promising results for further development as anticancer agents .

Properties

IUPAC Name

N-benzhydryl-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-15-12-13-19-18(23-15)14-20(26-19)22(25)24-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,21H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVIDUCIIKKDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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